
3-Amino-1-phenylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-phenylbutan-2-one is a chemical compound that belongs to the class of ketones. . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenylbutan-2-one can be achieved through various methods. One common approach involves the use of transaminases in a multi-enzymatic cascade system. This method employs transaminases from Chromobacterium violaceum and Vibrio fluvialis, coupled with pyruvate decarboxylase, to enhance the synthesis of 3-Amino-1-phenylbutane . The reaction conditions typically include a temperature of 30°C and a 20-fold excess of alanine, leading to high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of Schiff bases or nucleophilic addition reactions. These methods are scalable and can produce the compound in large quantities suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific pH levels .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-phenylbutan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and metabolic disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism of action of 3-Amino-1-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Amino-1-phenylbutan-2-one include:
2-Amino-1-phenylbutane: An amphetamine derivative with stimulant properties.
3-Amino-1-phenylbutane: A chiral amine used in pharmaceutical synthesis.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3-amino-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |
InChI-Schlüssel |
KGRCBWKTZCOZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


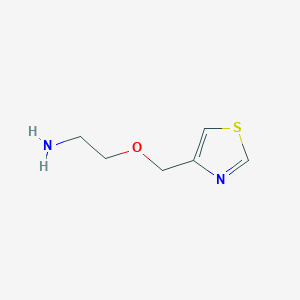


![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

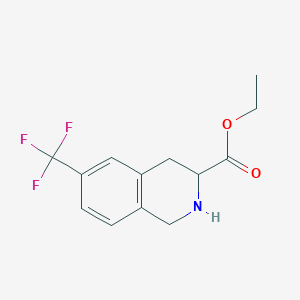
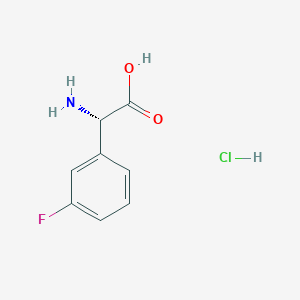
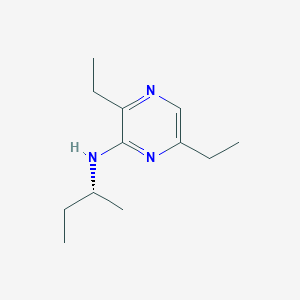
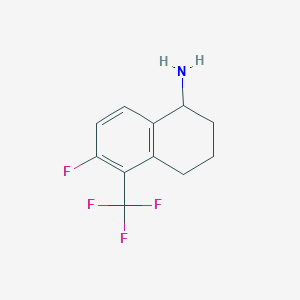
![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
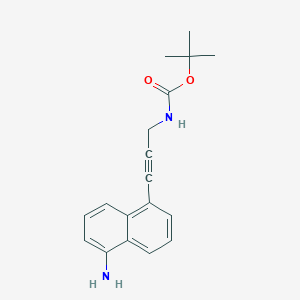
![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
